1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
The compound 1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone features a pyrazine-oxadiazole-azetidine core linked via a sulfonyl group to a para-substituted phenyl ethanone moiety. Key structural attributes include:
- 1,2,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and bioisosteric replacement of ester or amide groups.
- Sulfonyl linker: Enhances electronic effects and may influence pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-11(23)12-2-4-14(5-3-12)27(24,25)22-9-13(10-22)17-20-16(21-26-17)15-8-18-6-7-19-15/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFWUWVCDMQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS: 1324680-00-3) is a novel chemical entity that integrates multiple pharmacophoric elements, including a pyrazinyl moiety and an oxadiazole ring. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 385.39 g/mol. The presence of the oxadiazole and pyrazine rings is indicative of significant biological activity due to their established roles in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study by Dhumal et al. (2021) highlighted that various oxadiazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may similarly interact with bacterial cell membranes or inhibit essential enzymes, disrupting microbial growth.
Anticancer Potential
A recent investigation into azetidinone derivatives showed promising anticancer activity against MCF-7 breast cancer cell lines. The synthesized compounds exhibited cytotoxic effects with inhibition percentages ranging from 89% to 94% at varying concentrations when compared to doxorubicin . This suggests that the integration of the pyrazinyl and oxadiazole moieties within the azetidinone framework may enhance the compound's efficacy against cancer cells.
Antioxidant Properties
Antioxidant activity is another area where oxadiazole derivatives have been explored. The DPPH assay demonstrated that certain derivatives possess strong free radical scavenging abilities, which can be attributed to the electron-withdrawing nature of the oxadiazole ring . This property is crucial for preventing oxidative stress-related diseases.
Study on Antimicrobial Resistance
In a study focusing on antimicrobial resistance, researchers synthesized a series of 1,3,4-oxadiazole derivatives and tested their efficacy against resistant strains of bacteria. Compounds with pyrazine substitutions showed enhanced activity against Mycobacterium bovis, indicating their potential as new therapeutic agents in combating resistant infections .
Cytotoxicity Screening
In vitro cytotoxicity assays conducted on various derivatives indicated that compounds featuring the pyrazinyl and oxadiazole groups had significant cytotoxic effects on cancer cell lines. For instance, derivatives AZ-5 and AZ-10 were particularly noted for their high efficacy .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heterocyclic Modifications
- Compound BJ48720 (CAS 1704649-67-1): Features a pyrazin-2-yl-oxadiazole moiety linked to a piperidine ring instead of azetidine.
- 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1323658-25-8): Replaces pyrazine with pyridin-3-yl, altering electronic properties. Pyridine’s single nitrogen vs. pyrazine’s two nitrogens may reduce solubility and hydrogen-bonding capacity .
Sulfonyl-Linked Scaffolds
- 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (CAS 742113-03-7): Uses a piperazine-sulfonyl scaffold instead of azetidine-sulfonyl. Piperazine’s flexibility may lower target specificity compared to azetidine .
- 2-((1-(1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)ethyl)oxy)-5-(4-(methylsulfonyl)phenyl)pyrazine: Incorporates a methylsulfonyl-phenyl-pyrazine system but lacks the ethanone group, reducing electrophilic reactivity .
Molecular Properties and Bioactivity Trends
*Estimated based on analogs.
Key Observations:
- Ring Size : Azetidine (4-membered) vs. piperidine/piperazine (6-membered) influences conformational flexibility. Smaller rings like azetidine may improve metabolic stability and binding precision .
- Heterocycle Electronics : Pyrazine’s dual nitrogen atoms enhance solubility and electronic interactions compared to pyridine or phenyl groups .
- Sulfonyl Group : Common in antiviral and anti-inflammatory agents; its electron-withdrawing nature may modulate enzyme binding .
Research Implications and Gaps
- Biological Screening: No direct data exist for the target compound, but analogs with oxadiazole-sulfonyl motifs show antiviral and anticancer activity .
- Structural Optimization : Azetidine’s rigidity vs. piperidine’s flexibility warrants comparative docking studies to assess target selectivity.
- Pharmacokinetics : Pyrazine’s solubility advantages should be validated through ADME assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
